![molecular formula C20H25N5O2S B2389023 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1286721-58-1](/img/structure/B2389023.png)
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
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Overview
Description
“(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C20H25N5O2S and a molecular weight of 399.51. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
- Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives .
- Specific derivatives of this compound have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising properties .
- The synthesis and characterization of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related pyrrolidin-2-yl-4,5-dihydro-1H-imidazol-5-ones have been explored as potential enantioselective organocatalysts .
- Derivatives derived from pyridine and indole, including those containing the pyrrolidine moiety, were investigated for their in vitro antitubercular activity .
- The pyrrolidine ring serves as a versatile scaffold for novel bioactive compounds. Its unique features contribute to drug development and target selectivity .
- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Understanding how these factors affect binding to enantioselective proteins is essential .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory and Analgesic Agents
Enantioselective Organocatalysis
Antitubercular Activity
Scaffold for Novel Biologically Active Compounds
Stereochemistry and Binding Modes
Future Directions
properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-14-5-4-6-15(13-14)23-9-11-25(12-10-23)20(27)18-16(21)17(22-28-18)19(26)24-7-2-3-8-24/h4-6,13H,2-3,7-12,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHJZTHUUYCKPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone |
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